

# Application Notes and Protocols for Combining DS21150768 with Anti-PD-1 Therapy

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## Compound of Interest

Compound Name: DS21150768

Cat. No.: B12389858

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## Introduction

**DS21150768** is a potent and orally bioavailable small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).<sup>[1]</sup> HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its inhibition has been shown to enhance T-cell function and augment anti-tumor immunity.<sup>[1]</sup> Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells that, upon engagement with its ligands (PD-L1 and PD-L2) on tumor cells, suppresses T-cell activity. Combining **DS21150768** with anti-PD-1 therapy presents a promising strategy to synergistically enhance anti-tumor immune responses by both directly activating T cells through HPK1 inhibition and blocking a key immune checkpoint pathway. Preclinical studies have demonstrated that this combination can suppress tumor growth in various mouse cancer models.<sup>[1]</sup>

These application notes provide a detailed protocol for the preclinical evaluation of **DS21150768** in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

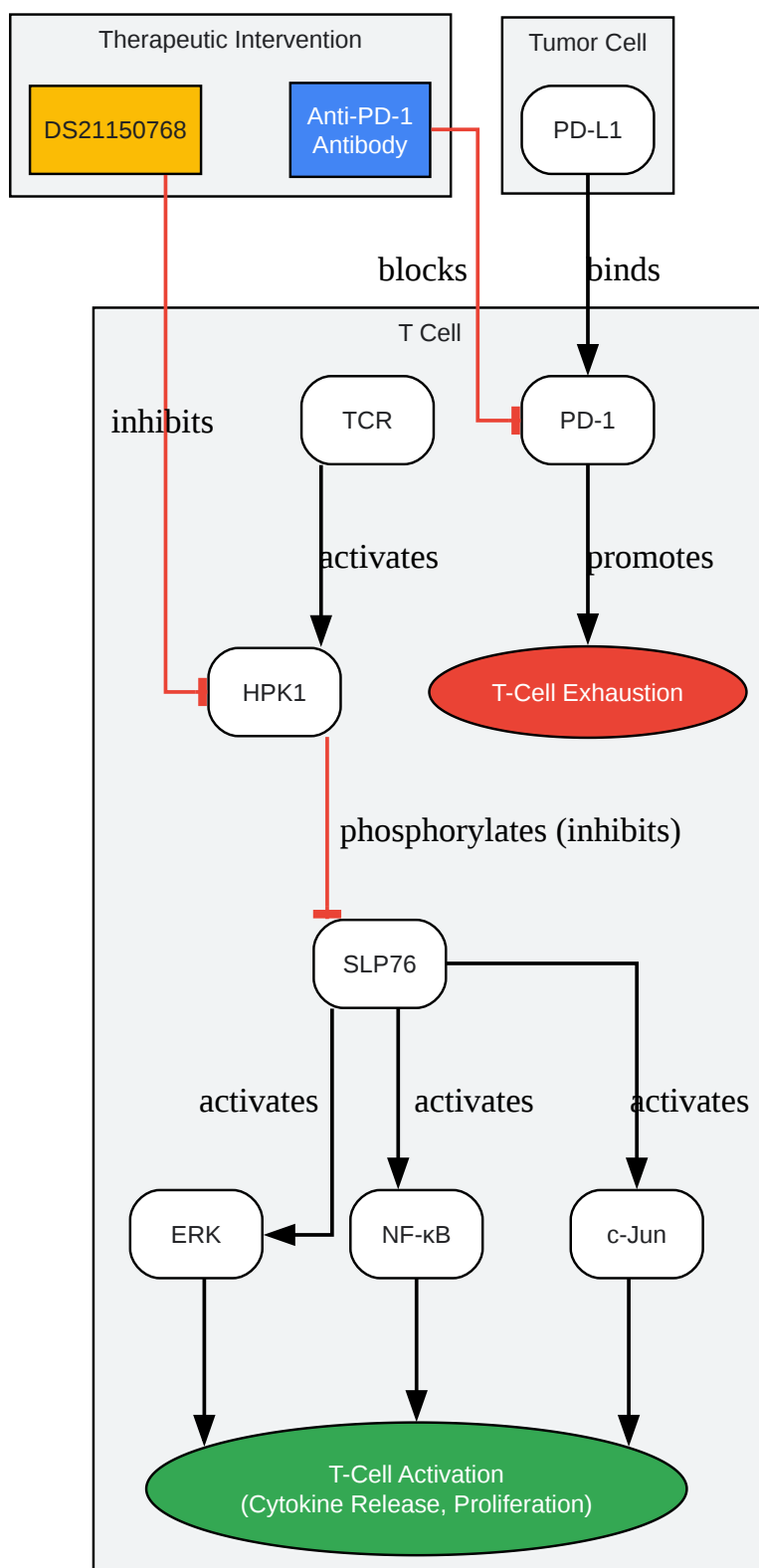
## Mechanism of Action and Rationale for Combination

**DS21150768** enhances T-cell activation by inhibiting HPK1, which leads to increased phosphorylation of downstream signaling molecules such as ERK, NF-κB, and c-Jun, and suppression of the negative regulator, SLP76 phosphorylation. This results in enhanced cytokine production and a more robust anti-tumor T-cell response. Anti-PD-1 antibodies block

the interaction between PD-1 on T cells and PD-L1 on tumor cells, thereby preventing T-cell exhaustion and restoring their cytotoxic function.

The combination of **DS21150768** and anti-PD-1 therapy is hypothesized to have a synergistic effect by:

- Enhancing T-cell priming and activation: **DS21150768** can lower the threshold for T-cell activation, making them more responsive to tumor antigens.
- Overcoming T-cell exhaustion: Anti-PD-1 therapy can reinvigorate T cells that have become exhausted within the tumor microenvironment.
- Broadening the anti-tumor response: The combination may be effective in tumors with low antigenicity where monotherapy has limited efficacy.



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**Figure 1:** Simplified signaling pathway of **DS21150768** and anti-PD-1 therapy in T cells.

## Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies. Actual results may vary depending on the specific experimental conditions.

Table 1: In Vitro Activity of **DS21150768**

Parameter	Value	Cell Line
HPK1 IC50	3.27 nM	Cell-free assay
pSLP76 IC50	61.9 nM	Jurkat cells

Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models (Representative Data)

Treatment Group	Tumor Growth Inhibition (%)	Mouse Model
Vehicle	0	CT26 (Colon Carcinoma)
DS21150768	30	CT26 (Colon Carcinoma)
Anti-PD-1 Antibody	40	CT26 (Colon Carcinoma)
DS21150768 + Anti-PD-1	75	CT26 (Colon Carcinoma)

## Experimental Protocols

### In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of **DS21150768** in combination with an anti-PD-1 antibody.



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**Figure 2:** Experimental workflow for in vivo efficacy studies.

Materials:

- Mice: 6-8 week old female BALB/c mice (or other appropriate strain for the chosen syngeneic model).
- Tumor Cells: CT26 colon carcinoma cells (or other suitable syngeneic tumor cell line).
- **DS21150768**: Formulated for oral gavage.
- Anti-PD-1 Antibody: In vivo grade, low endotoxin anti-mouse PD-1 antibody (e.g., clone RMP1-14).
- Vehicle Control: Appropriate vehicle for **DS21150768** formulation.
- Isotype Control Antibody: In vivo grade, low endotoxin isotype control antibody.
- Phosphate-Buffered Saline (PBS): Sterile.
- Calipers: For tumor measurement.
- Animal Scale: For body weight measurement.

Procedure:

- Tumor Cell Inoculation:
  - Culture CT26 cells to ~80% confluency.
  - Harvest and wash the cells with sterile PBS.
  - Resuspend the cells in sterile PBS at a concentration of  $5 \times 10^6$  cells/mL.
  - Subcutaneously inject 100  $\mu$ L of the cell suspension ( $5 \times 10^5$  cells) into the right flank of each mouse.
- Tumor Growth and Randomization:

- Allow tumors to grow until they reach a palpable size of approximately 50-100 mm<sup>3</sup>. This typically takes 7-10 days.[\[2\]](#)
- Randomize mice into four treatment groups (n=8-10 mice per group):
  - Group 1: Vehicle Control + Isotype Control Antibody
  - Group 2: **DS21150768** + Isotype Control Antibody
  - Group 3: Vehicle Control + Anti-PD-1 Antibody
  - Group 4: **DS21150768** + Anti-PD-1 Antibody
- Treatment Administration:
  - **DS21150768**/Vehicle: Administer orally (gavage) once daily at a dose of 10-100 mg/kg. The exact dose should be determined from preliminary pharmacokinetic and pharmacodynamic studies.
  - Anti-PD-1/Isotype Control Antibody: Administer intraperitoneally (i.p.) at a dose of 200 µg per mouse every 3-4 days.[\[2\]](#)
- Monitoring:
  - Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula:  $\text{Volume} = (\text{length} \times \text{width}^2) / 2$ .[\[2\]](#)
  - Monitor the body weight of each mouse every 2-3 days as an indicator of general health and treatment-related toxicity.
  - Observe mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
- Study Endpoint and Tissue Collection:
  - Euthanize mice when tumors reach a predetermined endpoint size (e.g., 1500 mm<sup>3</sup>) or at the end of the study period (e.g., 21-28 days).[\[2\]](#)

- At the endpoint, collect tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).

## Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol outlines the procedure for isolating and analyzing TILs from tumor tissue to assess the immunological effects of the combination therapy.

### Materials:

- Tumor Tissue: Freshly excised tumors from the in vivo study.
- Digestion Buffer: RPMI-1640 medium containing collagenase D (1 mg/mL), DNase I (0.1 mg/mL), and 2% FBS.
- Red Blood Cell (RBC) Lysis Buffer.
- FACS Buffer: PBS with 2% FBS and 0.05% sodium azide.
- Flow Cytometry Antibodies: Fluorochrome-conjugated antibodies against mouse CD45, CD3, CD4, CD8, FoxP3, Granzyme B, etc.
- Flow Cytometer.

### Procedure:

- Tumor Dissociation:
  - Mince the tumor tissue into small pieces in a petri dish containing digestion buffer.
  - Incubate at 37°C for 30-45 minutes with gentle agitation.
  - Filter the cell suspension through a 70 µm cell strainer.
  - Wash the cells with RPMI-1640 medium.
- Cell Preparation:

- Lyse red blood cells using RBC Lysis Buffer.
- Wash the cells with FACS buffer and count them.
- Antibody Staining:
  - Resuspend the cells in FACS buffer.
  - Incubate with a cocktail of fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.
  - For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.
  - Wash the cells twice with FACS buffer.
- Flow Cytometry Analysis:
  - Acquire the stained cells on a flow cytometer.
  - Analyze the data to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells) within the tumor microenvironment.

## Toxicity Monitoring and Management

Close monitoring for potential toxicities is crucial when combining a novel kinase inhibitor with immunotherapy.

Monitoring:

- Clinical Observations: Daily observation for changes in behavior, appearance, and signs of distress.
- Body Weight: Monitor every 2-3 days. A significant weight loss (>15-20%) may necessitate a dose reduction or interruption.



- Complete Blood Count (CBC) and Serum Chemistry: Perform at baseline and at the end of the study to assess for hematological and organ toxicities.

#### Management of Potential Toxicities:

- If signs of severe toxicity are observed, consider reducing the dose or frequency of **DS21150768** administration.
- In cases of suspected immune-related adverse events (irAEs), temporary discontinuation of the anti-PD-1 antibody may be necessary.
- Provide supportive care as needed (e.g., hydration, nutritional support).

## Conclusion

The combination of the HPK1 inhibitor **DS21150768** with anti-PD-1 therapy holds significant promise for enhancing anti-tumor immunity. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this combination, including assessment of efficacy, mechanism of action, and potential toxicities. Careful experimental design and thorough analysis are essential to advance our understanding of this novel therapeutic strategy and guide its clinical development.

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## References

- 1. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ichor.bio [ichor.bio]
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